Myelin Oligodendrocyte Glycoprotein (35-55)

Description

Myelin Oligodendrocyte Glycoprotein (MOG35-55) is a 21-amino acid peptide (MEVGWYRSPFSRVVHLYRNGK) derived from the extracellular domain of MOG, a minor component of central nervous system (CNS) myelin . With a molecular weight of 2581.9 g/mol and an isoelectric point of 10.6, MOG35-55 is widely used to induce Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice, a model for chronic multiple sclerosis (MS) . The peptide elicits robust T-cell responses (Th1/Th17) and autoantibody production, leading to CNS inflammation, demyelination, and ascending paralysis .

Properties

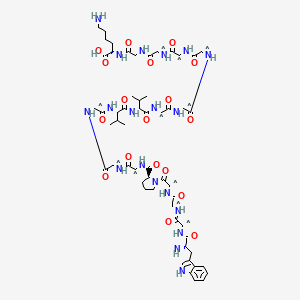

Molecular Formula |

C57H76N19O18 |

|---|---|

Molecular Weight |

1315.3 g/mol |

InChI |

InChI=1S/C57H76N19O18/c1-31(2)51(55(91)72-27-47(85)65-21-41(79)62-19-39(77)61-20-40(78)63-22-42(80)67-28-48(86)73-36(57(93)94)13-8-9-15-58)75-56(92)52(32(3)4)74-49(87)29-68-43(81)23-64-46(84)26-71-54(90)38-14-10-16-76(38)50(88)30-69-44(82)24-66-45(83)25-70-53(89)37(59-5)17-33-18-60-35-12-7-6-11-34(33)35/h6-7,11-12,18-27,29-32,36-38,51-52,59-60H,8-10,13-17,28,58H2,1-5H3,(H,61,77)(H,62,79)(H,63,78)(H,64,84)(H,65,85)(H,66,83)(H,67,80)(H,68,81)(H,69,82)(H,70,89)(H,71,90)(H,72,91)(H,73,86)(H,74,87)(H,75,92)(H,93,94)/t36-,37-,38-,51-,52-/m0/s1 |

InChI Key |

FDTAHYCEBONMQS-AKWWJSSDSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[CH]C(=O)N[CH]C(=O)N[CH]C(=O)N[CH]C(=O)N[CH]C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[CH]NC(=O)[CH]NC(=O)[CH]NC(=O)[C@@H]1CCCN1C(=O)[CH]NC(=O)[CH]NC(=O)[CH]NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)N[CH]C(=O)N[CH]C(=O)N[CH]C(=O)N[CH]C(=O)N[CH]C(=O)NCC(=O)NC(CCCCN)C(=O)O)NC(=O)[CH]NC(=O)[CH]NC(=O)[CH]NC(=O)C1CCCN1C(=O)[CH]NC(=O)[CH]NC(=O)[CH]NC(=O)C(CC2=CNC3=CC=CC=C32)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Myelin Oligodendrocyte Glycoprotein (35-55) typically involves solid-phase peptide synthesis (SPPS) using the Fmoc/tBu methodology. This method utilizes 2-chlorotrityl chloride resin to assemble the peptide chain . The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of Myelin Oligodendrocyte Glycoprotein (35-55) follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is lyophilized and stored under sterile conditions to maintain its stability and activity .

Chemical Reactions Analysis

Types of Reactions: Myelin Oligodendrocyte Glycoprotein (35-55) primarily undergoes peptide bond formation during its synthesis. It can also participate in oxidation and reduction reactions, particularly when conjugated with other molecules for therapeutic purposes .

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or periodate can be used to modify the peptide.

Reduction: Reducing agents like dithiothreitol (DTT) are employed to break disulfide bonds within the peptide.

Substitution: Amino acid substitution can be achieved using specific reagents during SPPS to alter the peptide sequence.

Major Products Formed: The primary product formed is the Myelin Oligodendrocyte Glycoprotein (35-55) peptide itself. When conjugated with other molecules, it can form complexes such as the oxidized mannan-conjugated peptide, which has shown potential in suppressing antigen-specific T cell responses .

Scientific Research Applications

Myelin Oligodendrocyte Glycoprotein (35-55) has a wide range of applications in scientific research:

Chemistry: Used as a model peptide in studying peptide synthesis and modification techniques.

Medicine: Explored as a potential therapeutic target for multiple sclerosis and other demyelinating diseases.

Industry: Utilized in the production of diagnostic tools and therapeutic agents for autoimmune diseases.

Mechanism of Action

Myelin Oligodendrocyte Glycoprotein (35-55) exerts its effects by inducing an immune response. It functions as an autoantigen, triggering the activation of T cells and B cells. This activation leads to the production of antibodies against myelin oligodendrocyte glycoprotein, resulting in inflammation and demyelination in the central nervous system . The peptide’s ability to induce experimental autoimmune encephalomyelitis makes it a valuable tool for studying the pathogenesis of multiple sclerosis and developing new treatments .

Comparison with Similar Compounds

Myelin Basic Protein (MBP) Peptides

MBP83-99, a peptide from myelin basic protein, is another key antigen in MS research. Key differences include:

- Disease Model : MBP83-99 induces relapsing-remitting EAE, contrasting with MOG35-55’s chronic progression .

- Immune Response : MBP peptides predominantly activate Th1 cells, while MOG35-55 drives both Th1 and Th17 pathways .

- Clinical Relevance : Altered peptide ligands (APLs) of MBP showed mixed results in clinical trials, highlighting MOG35-55’s utility in studying chronic MS mechanisms .

Comparison with Conjugated/Therapeutic Derivatives

Mannan-MOG35-55

A mannan-conjugated derivative of MOG35-55 reverses EAE by shifting immune responses toward a type 2 myeloid phenotype, reducing CNS inflammation and preserving axons . This contrasts with native MOG35-55’s pro-inflammatory effects.

OM-MOG35-55

Table 2: Therapeutic Derivatives of MOG35-55

| Compound | Mechanism of Action | Disease Impact | References |

|---|---|---|---|

| Mannan-MOG35-55 | Activates type 2 myeloid cells | Reverses EAE | |

| OM-MOG35-55 | Induces T-cell tolerance | Suppresses Th17 |

Dose-Dependent Effects of MOG35-55

Dose optimization studies in C57BL/6 mice revealed:

Table 3: Dose-Dependent Outcomes in EAE Models

| Dose (µg) | Clinical Severity | p-JAK1 Expression | Demyelination | References |

|---|---|---|---|---|

| 50 | Moderate | Low | Significant | |

| 200 | Severe | High | Severe |

Immune Response Profiles

MOG35-55 triggers a distinct cytokine milieu compared to other antigens:

- Th17/IL-17 Axis : Dominant in MOG35-55-induced EAE, linked to chronic CNS damage .

- Regulatory Responses : Conjugated derivatives (e.g., Mannan-MOG35-55) elevate IL-4 and IL-10, promoting tolerance .

Therapeutic Potential in MS Models

MOG35-55’s role extends beyond disease induction:

Q & A

Q. How is MOG35-55 synthesized and characterized for experimental use?

MOG35-55 is synthesized via solid-phase peptide synthesis (SPPS), purified using reverse-phase HPLC to ≥95% purity, and validated via mass spectrometry (MS) and amino acid sequencing. The peptide is typically stored as a lyophilized trifluoroacetate or acetate salt at -20°C. Purity and stability are confirmed through analytical HPLC and circular dichroism (CD) spectroscopy to ensure structural integrity .

Q. What protocols are used to induce experimental autoimmune encephalomyelitis (EAE) with MOG35-55?

EAE is induced in C57BL/6 mice by subcutaneous immunization with MOG35-55 (150–200 µg/dose) emulsified in complete Freund’s adjuvant (CFA), followed by pertussis toxin (200 ng) administration. Clinical scoring of paralysis and histopathological analysis of CNS inflammation/demyelination are standard endpoints. This model replicates Th1/Th17-driven neuroinflammation .

Q. Which animal models are optimal for studying MOG35-55-mediated autoimmunity?

C57BL/6 mice are widely used due to their susceptibility to MOG35-55-induced EAE. Transgenic models (e.g., HLA-DR2 mice) are employed to study human-relevant MHC-II interactions. Rats (e.g., Lewis rats) are less common but useful for comparative studies of epitope specificity .

Advanced Research Questions

Q. How do variations in adjuvant selection impact MOG35-55-induced EAE outcomes?

Adjuvants like CFA vs. incomplete Freund’s adjuvant (IFA) alter disease severity by modulating innate immune activation. CFA promotes robust Th1/Th17 polarization, while IFA skews toward regulatory T-cell responses. Pertussis toxin enhances blood-brain barrier permeability, exacerbating CNS infiltration. Systematic comparisons of adjuvant combinations are critical for mechanistic studies .

Q. How can contradictory findings on disease severity with truncated MOG peptides be resolved?

MOG40-54 induces complete paralysis in mice by binding H-2Db and activating CD8+ T cells, whereas MOG44-54 lacks this capacity. Structural studies (e.g., X-ray crystallography) reveal that residues 40–43 are critical for MHC-I anchoring. Epitope length and post-translational modifications (e.g., glycosylation) further influence immunogenicity .

Q. What methodologies differentiate T-cell vs. B-cell responses in MOG35-55 studies?

Flow cytometry (intracellular cytokine staining for IFN-γ/IL-17A) and ELISpot assays quantify antigen-specific T-cell responses. B-cell activity is assessed via anti-MOG IgG ELISAs and analysis of catalytic antibodies (abzymes) using myelin hydrolysis assays. Single-cell RNA sequencing can dissect clonal expansion and epitope spreading .

Q. How does HLA polymorphism affect translational relevance of MOG35-55 findings?

HLA-DR2 transgenic mice demonstrate human-like CD4+ T-cell responses to MOG35-55, unlike wild-type C57BL/6 mice. HLA genotyping in clinical cohorts reveals associations between specific alleles (e.g., DRB1*15:01) and MOG antibody-associated disease (MOGAD) susceptibility, informing translational models .

Q. What challenges arise in distinguishing MOGAD from multiple sclerosis (MS) in clinical research?

Live cell-based assays (CBAs) for MOG-IgG detection are more specific than fixed CBAs. Consensus diagnostic criteria integrate clinical features (e.g., optic neuritis), MRI findings (e.g., longitudinally extensive myelitis), and antibody titers. Longitudinal studies are needed to address false-positive rates in MS cohorts .

Q. How is MOG35-55 used to study hematopoietic stem cell (HSC) differentiation?

In transgenic Th mice, MOG35-55 exposure shifts HSC differentiation toward pro-inflammatory lymphocyte subsets. In vitro assays (e.g., CFU-GM colonies) combined with cytokine profiling (IL-6, TNF-α) link antigen exposure to lineage-specific hematopoietic dysregulation .

Q. What techniques validate MOG35-55 interactions with immune receptors?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding kinetics between MOG35-55 and MHC-I/II molecules. Molecular docking simulations predict energetically favorable epitope-MHC interactions, validated by mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.